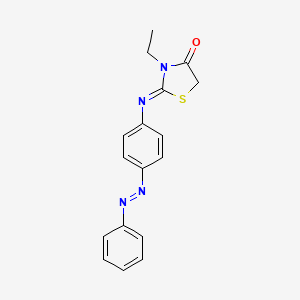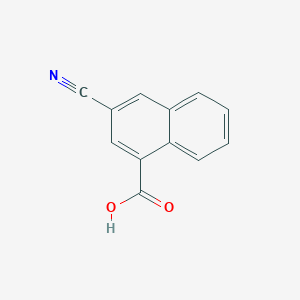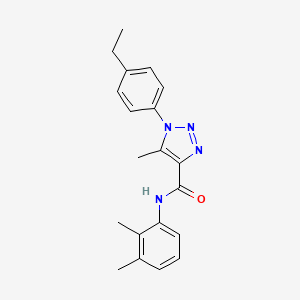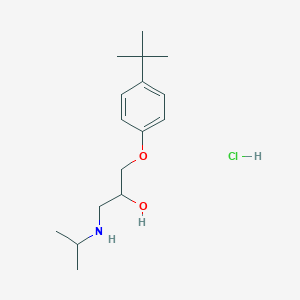![molecular formula C15H22N2O2S2 B2706776 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 2415543-33-6](/img/structure/B2706776.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the thiophene family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in disease progression. For example, the compound has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases.
実験室実験の利点と制限
One of the advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide in lab experiments is its diverse biological activities. The compound has been shown to exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases.
合成法
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-thiomorpholin-4-yloxan-4-ylmethylamine to yield the final product. The synthesis method has been reported in the literature, and the compound can be obtained in good yield and purity.
科学的研究の応用
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-14(13-2-1-9-21-13)16-12-15(3-7-19-8-4-15)17-5-10-20-11-6-17/h1-2,9H,3-8,10-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASIXGLRAPLEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CS2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)


![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)

![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)



![Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2706714.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2706715.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2706716.png)